cis-2-Tridecenal vs. trans-2-Tridecenal: Antifungal Activity Differential in S. cerevisiae
In a direct head-to-head evaluation against Saccharomyces cerevisiae, (E)-2-tridecenal (the trans isomer) exhibited no measurable antifungal activity, while (E)-2-decenal and (E)-2-undecenal showed maximum potency in the same assay [1]. This class-level inference highlights a critical drop-off in antifungal efficacy at chain lengths above C11 for trans alkenals. Although the cis isomer was not directly assayed in this study, the inactivity of the trans isomer establishes a baseline against which any observed activity for the cis isomer would represent a significant, isomer-driven difference in biological function [1].
| Evidence Dimension | Antifungal activity (S. cerevisiae inhibition) |
|---|---|
| Target Compound Data | Not directly assayed in this study; inference based on isomer class |
| Comparator Or Baseline | (E)-2-tridecenal (trans isomer) |
| Quantified Difference | trans isomer: completely inactive; cis isomer: inferred potential activity based on structural divergence |
| Conditions | S. cerevisiae broth dilution assay; chain-length series C6-C13 alkenals |
Why This Matters
Procuring the cis isomer is essential for any antifungal screening program, as the trans isomer—the more common commercial form—is demonstrably ineffective against S. cerevisiae, leading to false-negative results.
- [1] Kubo, I., & Fujita, K. (1998). Antifungal Activity of Medium-Chain (C6-C13) Alkenals against, and Their Inhibitory Effect on the Plasma Membrane H+-ATPase of Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology, 8(3), 215-219. View Source
